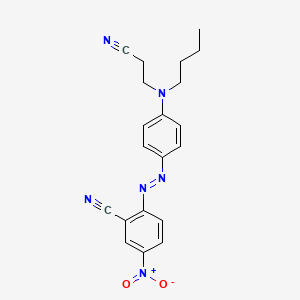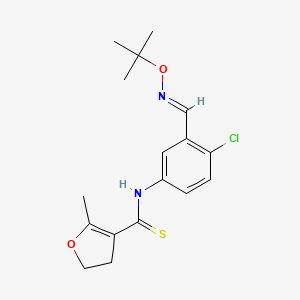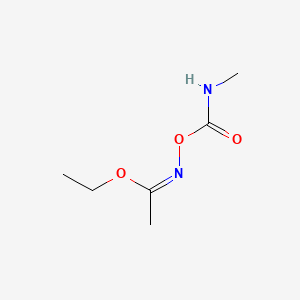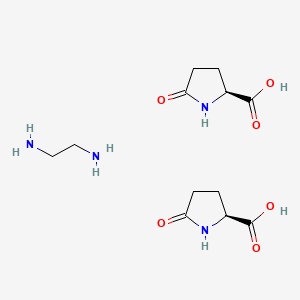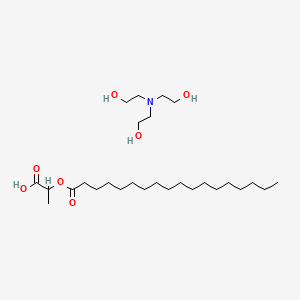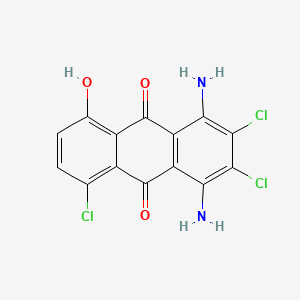
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone is a chemical compound with the molecular formula C14H7Cl3N2O3. It is known for its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups attached to an anthraquinone core.
Vorbereitungsmethoden
The synthesis of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone typically involves multi-step reactions starting from anthraquinone derivatives. One common method includes the chlorination of 1,4-diaminoanthraquinone followed by hydroxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions . Industrial production methods may involve large-scale chlorination and hydroxylation processes, optimized for yield and purity .
Analyse Chemischer Reaktionen
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For example, its amino and hydroxy groups can interact with active sites of enzymes, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
1,4-Diamino-2,3,5-trichloro-8-hydroxyanthraquinone can be compared with other anthraquinone derivatives such as:
1,4-Diamino-2,3-dihydroanthraquinone: This compound lacks the chloro and hydroxy groups, resulting in different chemical properties and applications.
1,4-Diaminoanthraquinone: Similar in structure but without the chloro and hydroxy substitutions, leading to variations in reactivity and biological activity.
The presence of chloro and hydroxy groups in this compound makes it unique, providing distinct chemical and biological properties that are not observed in its simpler counterparts .
Eigenschaften
CAS-Nummer |
94158-81-3 |
|---|---|
Molekularformel |
C14H7Cl3N2O3 |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
1,4-diamino-2,3,5-trichloro-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl3N2O3/c15-3-1-2-4(20)6-5(3)13(21)7-8(14(6)22)12(19)10(17)9(16)11(7)18/h1-2,20H,18-19H2 |
InChI-Schlüssel |
ZXMUCTGIHDSPBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




